(Z)-Cinnarizine-d8
CAS No.: 1185242-27-6
Cat. No.: VC0141156
Molecular Formula: C26H28N2
Molecular Weight: 376.573
* For research use only. Not for human or veterinary use.

CAS No. | 1185242-27-6 |
---|---|
Molecular Formula | C26H28N2 |
Molecular Weight | 376.573 |
IUPAC Name | 1-benzhydryl-2,2,3,3,5,5,6,6-octadeuterio-4-(3-phenylprop-2-enyl)piperazine |
Standard InChI | InChI=1S/C26H28N2/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-17,26H,18-22H2/i19D2,20D2,21D2,22D2 |
Standard InChI Key | DERZBLKQOCDDDZ-HRSZNPPGSA-N |
SMILES | C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Chemical Structure and Properties
Molecular Structure
(Z)-Cinnarizine-d8 features a complex molecular structure characterized by a piperazine ring substituted with both a diphenylmethyl group and a phenylpropenyl moiety. The "d8" designation refers to the eight deuterium atoms that replace hydrogen atoms in the piperazine ring structure, specifically at positions 2, 2, 3, 3, 5, 5, 6, and 6 . This strategic deuteration pattern maintains the fundamental chemical properties of the parent compound while providing the mass difference necessary for analytical applications.
The IUPAC name of the compound is 1-benzhydryl-2,2,3,3,5,5,6,6-octadeuterio-4-(3-phenylprop-2-enyl)piperazine, which precisely describes its structural composition . The "Z" configuration refers specifically to the arrangement of substituents around the carbon-carbon double bond in the phenylpropenyl group, where the phenyl and piperazine-connecting groups are positioned on the same side of the double bond.
Physical and Chemical Properties
(Z)-Cinnarizine-d8 possesses distinctive physical and chemical properties that make it suitable for research applications. Below is a comprehensive table summarizing these properties:
Property | Value |
---|---|
CAS No. | 1185242-27-6 |
Molecular Formula | C26H20D8N2 |
Molecular Weight | 376.56 g/mol |
Physical Appearance | Not specified in available data |
IUPAC Name | 1-benzhydryl-2,2,3,3,5,5,6,6-octadeuterio-4-(3-phenylprop-2-enyl)piperazine |
Standard InChI | InChI=1S/C26H28N2/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-17,26H,18-22H2/i19D2,20D2,21D2,22D2 |
Standard InChIKey | DERZBLKQOCDDDZ-HRSZNPPGSA-N |
Canonical SMILES | [2H]C1([2H])C([2H])([2H])N(C/C=C/C2=CC=CC=C2)C([2H])([2H])C([2H])([2H])N1C(C3=CC=CC=C3)C4=CC=CC=C4 |
Solubility | DMSO: 7.14 mg/mL (18.96 mM; requires ultrasonic treatment) |
PubChem Compound ID | 71434178 |
Synthesis and Preparation
Stock Solution Preparation
For research applications, (Z)-Cinnarizine-d8 is typically prepared as stock solutions in appropriate solvents. The following table provides guidance for preparing stock solutions at various concentrations:
Desired Concentration | Amount of Compound |
---|---|
1 mg | |
1 mM | 2.6556 mL |
5 mM | 0.5311 mL |
10 mM | 0.2656 mL |
For research applications, sample solutions are typically provided at a concentration of 10 mM in 25 μL volumes . The proper preparation of these solutions is critical for ensuring accurate results in research studies using this compound.
Pharmacological Profile
Relationship to Cinnarizine
(Z)-Cinnarizine-d8 is the deuterated analogue of cinnarizine, which is recognized for its dual pharmacological action as both an antihistamine and a calcium channel blocker . Cinnarizine is clinically used for treating motion sickness, vertigo, and vascular disorders. The deuterated version retains these fundamental pharmacological properties while providing analytical advantages for research applications.
As with the parent compound, (Z)-Cinnarizine-d8 likely exhibits antagonistic effects at H1 histamine receptors, which accounts for its antihistaminic properties. Additionally, it would be expected to block calcium influx into cells, particularly in vascular smooth muscle, which contributes to its calcium channel blocking activity.
Research Applications
Metabolic and Pharmacokinetic Studies
(Z)-Cinnarizine-d8 serves as an invaluable tool in metabolic and pharmacokinetic investigations. The strategic incorporation of deuterium atoms provides a distinct mass signature that allows researchers to track the compound through various biological transformations using mass spectrometry techniques. This capability is particularly valuable when studying drug metabolism, where the deuterated compound can be easily distinguished from endogenous compounds or metabolites of the non-deuterated parent drug.
In metabolic stability studies, the deuterated compound can help identify metabolic pathways and potential metabolites. The deuterium atoms, particularly when positioned at sites prone to metabolic attack, may exhibit a kinetic isotope effect that can slow down certain metabolic reactions, providing additional insights into the metabolic fate of the parent compound.
Internal Standards in Analytical Methods
One of the primary applications of deuterated compounds like (Z)-Cinnarizine-d8 is their use as internal standards in quantitative analytical methods, particularly liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). As internal standards, they compensate for variations in sample preparation, injection volume, and instrument response, thereby enhancing the accuracy and precision of analytical measurements.
Pharmaceutical Development
Deuterated pharmaceuticals have gained increasing interest in drug development due to their potential for improved pharmacokinetic profiles and reduced toxicity. Although (Z)-Cinnarizine-d8 itself is designated for research purposes only, the insights gained from studies using this compound could potentially inform the development of deuterated drug candidates with therapeutic applications.
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